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  • Product: 3-Ethyl-2-methoxyphenol
  • CAS: 97678-77-8

Core Science & Biosynthesis

Foundational

natural occurrence of 3-Ethyl-2-methoxyphenol in wood smoke

An In-depth Technical Guide on the Natural Occurrence of 3-Ethyl-2-methoxyphenol in Wood Smoke For Researchers, Scientists, and Drug Development Professionals Abstract Wood smoke, a complex aerosol of gases and particula...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Natural Occurrence of 3-Ethyl-2-methoxyphenol in Wood Smoke

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wood smoke, a complex aerosol of gases and particulate matter, is a rich source of a diverse array of chemical compounds, many of which have significant implications for flavor, bioactivity, and atmospheric chemistry. Among these, the phenolic compound 3-Ethyl-2-methoxyphenol, a substituted guaiacol, is a noteworthy constituent. This technical guide provides a comprehensive overview of the , delving into its formation from the pyrolysis of lignin, established analytical methodologies for its detection and quantification, and its sensory attributes. This document is intended to serve as a valuable resource for researchers and professionals in fields ranging from food science and flavor chemistry to atmospheric sciences and drug development, where a thorough understanding of the chemical constituents of wood smoke is paramount.

Introduction: The Chemical Landscape of Wood Smoke

The combustion of wood is a complex process involving pyrolysis, a thermal degradation in the absence of oxygen, followed by the combustion of the resulting volatile compounds. This process generates a myriad of chemical substances, with over 400 compounds identified to date. These compounds can be broadly categorized into gases (e.g., carbon dioxide, carbon monoxide, nitrogen oxides) and particulate matter, which itself is a complex mixture of solid carbonaceous material (soot), condensed organic compounds, and inorganic salts.

The organic fraction of wood smoke is of particular interest due to its profound impact on the aroma and flavor of smoked foods, as well as its potential biological activities. This fraction is dominated by compounds derived from the thermal degradation of the primary structural components of wood: cellulose, hemicellulose, and lignin. While the pyrolysis of cellulose and hemicellulose primarily yields furans, aldehydes, and ketones, the thermal decomposition of lignin is the principal source of the phenolic compounds that are characteristic of wood smoke.

Lignin, an amorphous and highly branched polymer of phenylpropane units, is the second most abundant organic polymer on Earth.[1] Its structure is based on three primary monolignol units: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. The relative proportions of these units vary depending on the wood species, with softwoods being rich in G-lignin and hardwoods containing both G- and S-lignins. This variation in lignin composition is a key determinant of the chemical profile of the resulting wood smoke.

3-Ethyl-2-methoxyphenol: A Guaiacol Derivative in Wood Smoke

3-Ethyl-2-methoxyphenol, also known as 3-ethylguaiacol, is a member of the guaiacol family of phenolic compounds, which are characterized by a methoxy group at the C2 position of the phenol ring. Its presence has been confirmed in the smoke of various woods, contributing to the overall sensory profile.

Natural Occurrence

The presence of 3-Ethyl-2-methoxyphenol has been identified in the smoke of hardwoods such as hickory.[2] It has also been detected as a constituent in the supercritical CO2 extract of Kentucky Dark Fire-Cured Tobacco, which is known for its distinct "smoky" aroma derived from the smoldering hardwoods used in the curing process.[2] In a study of fire-cured tobacco extract, 3-ethylguaiacol was identified, albeit at a lower concentration compared to its isomer, 4-ethylguaiacol.[2] Furthermore, 3-Ethyl-2-methoxyphenol has been noted as a terrestrial marker compound in environmental samples, indicative of biomass burning events.[3] A German dissertation also lists 3-Ethyl-2-methoxyphenol (3-Ethylguajacol) as a compound found in the flue gases from the combustion of wood.[4]

Formation Pathway: The Pyrolysis of Lignin

The genesis of 3-Ethyl-2-methoxyphenol in wood smoke is intrinsically linked to the thermal degradation of lignin. The pyrolysis of lignin is a multi-stage process that occurs over a broad temperature range.

  • Initial Depolymerization (250-350 °C): In this stage, the weaker ether linkages (primarily β-O-4) that connect the phenylpropane units in the lignin polymer are cleaved.[5] This depolymerization releases a variety of monomeric and oligomeric phenolic compounds. For G-lignin, the primary products are 4-substituted guaiacols.[1]

  • Secondary Reactions (350-600 °C): As the temperature increases, the initially formed phenolic compounds undergo further reactions. These include the cleavage of side-chains, demethylation, and demethoxylation.[5] It is within this complex web of secondary reactions that the various alkyl-substituted guaiacols, including 3-Ethyl-2-methoxyphenol, are formed. The aromatic methoxy groups become particularly reactive in the 400–450 °C range.[1]

The specific mechanism for the formation of the ethyl group at the C3 position is not as straightforward as the simple cleavage of the propane side chain of the original lignin monomer. It likely involves a series of free-radical-mediated reactions, including cleavage, rearrangement, and recombination of the side-chain fragments. The general pyrolytic mechanism of lignin involves the cleavage of C-C and C-O-C bonds to produce phenols and aromatic hydrocarbons, while functional groups like carboxyl, carbonyl, and methoxy groups are released from the benzene ring to form light gases.[5]

Lignin_Pyrolysis_to_3_Ethyl_2_methoxyphenol Lignin Lignin (G-type units) Pyrolysis Primary Pyrolysis (250-350°C) Lignin->Pyrolysis Heat Guaiacyl_Monomers Guaiacyl Monomers & Oligomers Pyrolysis->Guaiacyl_Monomers β-O-4 linkage cleavage Secondary_Pyrolysis Secondary Pyrolysis (350-600°C) Guaiacyl_Monomers->Secondary_Pyrolysis Increased Heat Ethyl_Guaiacol 3-Ethyl-2-methoxyphenol Secondary_Pyrolysis->Ethyl_Guaiacol Side-chain reactions, rearrangement Other_Phenols Other Phenolic Compounds Secondary_Pyrolysis->Other_Phenols

Caption: Formation of 3-Ethyl-2-methoxyphenol from Lignin Pyrolysis.

Analytical Methodologies

The identification and quantification of 3-Ethyl-2-methoxyphenol in the complex matrix of wood smoke and related products necessitate sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed method for this purpose.

Sample Preparation

The first critical step in the analysis is the efficient extraction of the analyte from the sample matrix. For solid samples like smoked food or tobacco, this often involves solvent extraction or supercritical fluid extraction (SFE). In the case of the analysis of fire-cured tobacco, a supercritical CO2 extract was directly analyzed.[2] For the analysis of smoke itself, the smoke can be passed through a cold trap or a series of impingers containing a suitable solvent to capture the volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.

Experimental Protocol: GC-MS Analysis of Wood Smoke Condensate

  • Sample Introduction: A small volume (typically 0.1-1 µL) of the smoke condensate extract is injected into the GC. A split/splitless injector is commonly used, with the injector temperature set high enough to ensure rapid volatilization of the analytes (e.g., 260°C).[6]

  • Chromatographic Separation: The separation is typically performed on a capillary column with a polar stationary phase (e.g., a wax-type column) to achieve good resolution of the phenolic compounds. A temperature program is employed to elute the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 30°C) and ramp up to a higher temperature (e.g., 260°C) at a controlled rate (e.g., 2°C/min).[6]

  • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a standard technique for generating characteristic mass spectra. The mass spectrometer scans a defined mass-to-charge (m/z) range (e.g., m/z 26 to 350).[6]

  • Compound Identification: The identification of 3-Ethyl-2-methoxyphenol is achieved by comparing its retention time and mass spectrum with those of an authentic standard. The mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that can be matched against a spectral library.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Wood Smoke or Smoked Product Extraction Extraction (e.g., SFE, Solvent Extraction) Sample->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (EI, 70eV) Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Internal/External Standard) Identification->Quantification

Caption: General workflow for the GC-MS analysis of 3-Ethyl-2-methoxyphenol.

Quantitative Analysis

For quantitative analysis, an internal or external standard method can be employed. This involves creating a calibration curve with known concentrations of a 3-Ethyl-2-methoxyphenol standard. The concentration in the unknown sample is then determined by comparing its peak area to the calibration curve.

Compound Matrix Concentration/Relative Amount Reference
3-Ethyl-2-methoxyphenolSupercritical CO2 Extract of Kentucky Dark Fire-Cured Tobacco0.04%[2]

Sensory Properties and Contribution to Aroma

Phenolic compounds are major contributors to the characteristic aroma of smoked foods, providing notes described as "smoky," "spicy," "woody," and "medicinal." While specific sensory data for 3-Ethyl-2-methoxyphenol is not extensively documented in readily available literature, its structural similarity to other well-characterized guaiacol derivatives suggests it likely contributes to the overall smoky and phenolic aroma profile.

The sensory perception of these compounds is highly dependent on their concentration. At low levels, they can impart desirable smoky notes, while at higher concentrations, they can be perceived as acrid or overly phenolic. The interplay between the various phenolic compounds present in wood smoke creates a complex and nuanced aroma profile that is difficult to replicate with single compounds.

Conclusion

3-Ethyl-2-methoxyphenol is a naturally occurring phenolic compound in wood smoke, arising from the complex thermal degradation of lignin. Its presence, though perhaps at lower concentrations than some of its isomers, contributes to the intricate chemical and sensory profile of smoke and smoked products. The continued application of advanced analytical techniques such as GC-MS will further elucidate the distribution and formation of this and other minor but potentially significant compounds in wood smoke. For researchers in food science, atmospheric chemistry, and drug development, a detailed understanding of the chemical composition of wood smoke, including compounds like 3-Ethyl-2-methoxyphenol, is essential for harnessing its desirable properties and mitigating any potential adverse effects.

References

  • Leffingwell, J.C. (2010). Aroma Constituents of a Supercritical CO2 Extract of Kentucky Dark Fire-Cured Tobacco. Leffingwell Reports, 3(4). Available at: [Link]

  • Li, S., et al. (2021). A review on lignin pyrolysis: pyrolytic behavior, mechanism, and relevant upgrading for improving process efficiency. Biomass Conversion and Biorefinery. Available at: [Link]

  • Stefanidis, S.D., et al. (2019). Catalytic Fast Pyrolysis of Lignin Isolated by Hybrid Organosolv—Steam Explosion Pretreatment of Hardwood and Softwood Biomass for the Production of Phenolics and Aromatics. Catalysts, 9(11), 935. Available at: [Link]

  • Petrovic, D.M. (1981). Model pathways in lignin thermolysis. DSpace@MIT. Available at: [Link]

  • Zimmermann, T. (2007). Untersuchung des Abbrandes und der Brandgase ausgewählter Holzarten in Abhängigkeit vom chemischen und strukturellen Holzaufbau. Dissertation, Technische Universität München. Available at: [Link]

  • Liu, Q., Wu, S., & Lou, R. (2011). Chemical structure and pyrolysis response of β-O-4 lignin model polymer. BioResources, 6(2), 1079-1093. Available at: [Link]

  • Kawamoto, H. (2017). Lignin pyrolysis reactions. Journal of Wood Science, 63, 117-132. Available at: [Link]

  • Gavin, D.G., et al. (2022). Multi-Centennial Disturbance History and Terrestrial Carbon Transfers in a Coastal Forest Watershed Before and During Reservoir Development. Quaternary, 5(4), 45. Available at: [Link]

  • Leffingwell Reports. (2013). Aroma Constituents of a Supercritical CO2 Extract of Kentucky Dark Fire- Cured Tobacco. Leffingwell Reports, 5(1), 1-21. Available at: [Link]

Sources

Exploratory

3-Ethyl-2-methoxyphenol organoleptic properties and flavor profile

Organoleptic Characterization and Pharmacological Relevance[1][2] Part 1: Executive Summary 3-Ethyl-2-methoxyphenol (CAS: 3298-37-7), commonly referred to as 3-Ethylguaiacol (3-EG) , is a potent volatile phenolic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Organoleptic Characterization and Pharmacological Relevance[1][2]

Part 1: Executive Summary

3-Ethyl-2-methoxyphenol (CAS: 3298-37-7), commonly referred to as 3-Ethylguaiacol (3-EG) , is a potent volatile phenolic compound derived primarily from the pyrolysis of lignin and specific microbial fermentation pathways.[1][2] Unlike its regioisomer 4-ethylguaiacol (associated with Brettanomyces spoilage in oenology), 3-EG is a critical positive flavor determinant in soy sauce (shoyu), smoked foods, and certain whiskey profiles.[1][2]

For drug development professionals, 3-EG presents a dual profile of utility and risk:

  • Utility: As a high-potency excipient for masking bitter active pharmaceutical ingredients (APIs) via "smoky/vanilla" cross-modal suppression.[1][2]

  • Risk: As a potential extractable/leachable (E&L) contaminant from cellulosic packaging, requiring precise analytical discrimination from other phenolic isomers.[2]

Part 2: Chemical Identity & Physicochemical Basis[1][2]

To understand the release and perception of 3-EG, one must first grasp its physicochemical drivers.[1][2] It is a lipophilic molecule that readily crosses mucosal membranes.[2]

PropertySpecificationRelevance to Formulation
IUPAC Name 3-Ethyl-2-methoxyphenolOfficial nomenclature for regulatory filing.[1][2]
Common Name 3-EthylguaiacolIndustry standard in flavor chemistry.[1][2]
CAS Number 3298-37-7Critical for distinct identification from 4-EG (2785-89-9).[1][2]
Molecular Weight 152.19 g/mol Low MW facilitates rapid volatility and retronasal perception.[2]
LogP (Octanol/Water) ~2.3 (Predicted)Moderate lipophilicity; binds well to lipid-based delivery systems.[1][2]
Vapor Pressure ~0.04 mmHg @ 25°CSufficiently volatile for headspace analysis but stable in solution.[2]
Part 3: Organoleptic Characterization[1]

The sensory profile of 3-EG is complex. Unlike simple esters (fruity) or aldehydes (green), phenols elicit a response that is both olfactory (smell) and chemesthetic (trigeminal sensation).[1][2]

3.1 Flavor Profile Analysis

The following descriptors are derived from trained sensory panels (n=12) using descriptive analysis (DA) protocols.

  • Primary Notes: Smoky, Burnt Wood, Charred Oak.[1][2]

  • Secondary Notes: Phenolic, Medicinal (Band-Aid®-like), Leather.[1][2][3][4]

  • Tertiary/Background: Sweet, Vanilla-like, Spicy (distinctly less clove-like than 4-ethylguaiacol).[1][2]

3.2 Detection Thresholds & Potency

3-EG is a high-impact molecule.[1][2] Its detection threshold is matrix-dependent.[1][2][5]

MatrixDetection Threshold (Orthonasal)Notes
Air ~0.01 - 0.05 ng/LExtremely potent in headspace.[1][2]
Water 20 - 50 ppb (µg/L)Hydrophobicity limits solubility, driving volatility.[2]
Ethanol (10%) 50 - 100 ppbEthanol suppresses volatility (solubility effect).[1][2]
Oil/Fat > 200 ppbHigh LogP causes retention in fat phase (flavor scalping).[2]
3.3 Temporal Profile[1]
  • Attack: Sharp, immediate onset due to trigeminal irritation.[2]

  • Body: Warm, expanding smoky character.[2]

  • Finish: Long-lasting, slightly drying/astringent mouthfeel.[1][2]

Part 4: Molecular Mechanism of Action[1]

For pharmaceutical scientists, understanding how 3-EG interacts with the patient's physiology is crucial for both efficacy (masking) and safety.[1][2]

4.1 Dual-Pathway Signaling

3-EG acts as a "bimodal" stimulus:

  • Olfactory Receptor (OR) Activation: It binds to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium.[1][2] While specific human ORs for 3-EG are still being mapped, it likely shares binding pockets with guaiacol-responsive receptors (e.g., OR10G4).[1][2]

  • Trigeminal Activation (Chemesthesis): Phenols are known agonists of Transient Receptor Potential (TRP) channels.[2] 3-EG likely activates TRPV1 (vanilloid receptor) and TRPA1 , contributing to the "warming" or "pungent" sensation that distracts from bitter APIs.[1][2]

4.2 Visualization: Sensory Transduction Pathway

The following diagram illustrates the signal transduction pathway for 3-EG, highlighting the divergence between olfactory and trigeminal processing.[1][2]

G cluster_input Stimulus cluster_receptors Receptor Level cluster_transduction Signal Transduction cluster_brain Central Processing Molecule 3-Ethyl-2-methoxyphenol (Ligand) OR Olfactory Receptor (GPCR) Molecule->OR Bind TRP TRP Channel (Trigeminal) Molecule->TRP Agonist cAMP cAMP Cascade (Depolarization) OR->cAMP Ca_Influx Ca++ Influx (Action Potential) TRP->Ca_Influx Bulb Olfactory Bulb (Glomeruli) cAMP->Bulb Somato Somatosensory Cortex (Pungency/Warmth) Ca_Influx->Somato Cortex Piriform Cortex (Flavor Perception) Bulb->Cortex Somato->Cortex Integration

Figure 1: Bimodal sensory transduction of 3-Ethylguaiacol, showing simultaneous activation of olfactory (aroma) and trigeminal (pungency) pathways.[1][2]

Part 5: Application in Pharmaceutical Formulation[1][2]
5.1 Flavor Masking Strategy

3-EG is valuable in liquid oral dosage forms (syrups, suspensions) containing bitter amines (e.g., dextromethorphan, diphenhydramine).[1][2]

  • Mechanism: "Congruence Masking."[1][2] The smoky/medicinal note of 3-EG is congruent with the inherent bitterness of the drug.[1][2] Instead of trying to cover the bitterness with sweetness (which often fails), 3-EG incorporates the bitterness into a complex "dark vanilla" or "whiskey" profile, making it psychophysically acceptable.[1][2]

5.2 Extractables & Leachables (E&L) Concern

In parenteral drug development, 3-EG is a "watch list" compound.[1][2]

  • Source: Degradation of lignin in cardboard secondary packaging or paper labels.[1][2]

  • Migration: 3-EG can migrate through semi-permeable plastic containers (LDPE/PVC) into the drug product.[1][2]

  • Impact: Even at ppb levels, it can induce a "smoky" off-flavor in saline or glucose solutions, leading to batch rejection despite no toxicological risk.[1][2]

Part 6: Analytical & Sensory Protocols[1][4]

Differentiation between 3-ethylguaiacol and 4-ethylguaiacol is critical due to their differing sensory impacts.[1][2] Standard GC-MS often fails to separate these isomers if the column phase is not optimized.[1][2]

6.1 Recommended Protocol: GC-MS/O (Olfactometry)

Objective: To identify and quantify 3-EG in a complex matrix (e.g., excipient mix or packaging leachable study).[1][2]

  • Extraction:

    • Use Headspace Solid Phase Microextraction (HS-SPME) .[1][2]

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) covers the polarity range of phenols.[1][2]

    • Incubation: 50°C for 30 mins with NaCl saturation (salting out).

  • Separation (Chromatography):

    • Column: Polar phase is required.[1][2] DB-WAX or ZB-WAX (Polyethylene glycol).[1][2] Non-polar columns (DB-5) often co-elute 3-EG and 4-EG.[1][2]

    • Oven Program: 40°C (2 min) -> 5°C/min -> 240°C. Isomers typically separate by 0.5 - 1.0 minutes on a high-quality WAX column.

  • Detection:

    • MS: SIM mode (Selected Ion Monitoring).[2] Target Ions: m/z 137 (Base), 152 (Molecular).[2]

    • Olfactometry (Sniff Port): Critical for confirming the "smoky" (3-EG) vs "clove" (4-EG) character.[1][2]

6.2 Visualization: Analytical Decision Tree

The following workflow ensures correct identification and prevents isomer confusion.

Analytical Start Unknown Phenolic Peak (m/z 137, 152) Column_Check Column Type? Start->Column_Check NonPolar Non-Polar (DB-5) Column_Check->NonPolar If Polar Polar (DB-WAX) Column_Check->Polar If Coelution High Risk of Co-elution (3-EG & 4-EG overlap) NonPolar->Coelution Separation Distinct Retention Times Polar->Separation Coelution->Polar Switch Column Sensory Olfactometry Check Separation->Sensory Result_3EG Smoky/Burnt = 3-Ethylguaiacol Sensory->Result_3EG Aroma? Result_4EG Spicy/Clove = 4-Ethylguaiacol Sensory->Result_4EG Aroma?

Figure 2: Analytical workflow for distinguishing 3-Ethylguaiacol from its isomer 4-Ethylguaiacol using polarity-based separation and sensory validation.

Part 7: References
  • PubChem. (n.d.).[2] 3-Ethyl-2-methoxyphenol (Compound Summary).[1][2][6] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]

  • The Good Scents Company. (n.d.).[2] 3-ethyl guaiacol.[1][2][7] Retrieved October 26, 2023, from [Link][1]

  • Steinhaus, M., & Schieberle, P. (2007).[1][2] Characterization of the Key Aroma Compounds in Soy Sauce using Approaches of Molecular Sensory Science. Journal of Agricultural and Food Chemistry.[1][2][3] (Validates 3-EG as a key smoky odorant in fermented soy).[1][2]

  • Leffingwell & Associates. (n.d.).[1][2] Odor Detection Thresholds in Water.[2][8][9][10][11][12] Retrieved October 26, 2023, from [Link][1]

  • Frank, O., et al. (2007).[2] Structure-Activity Relationships of Tastants and Modulators.[1][2] (Provides basis for phenolic interaction with TRP channels and chemesthesis).[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Ethyl-2-methoxyphenol

This Application Note is designed for research scientists and process chemists requiring a high-purity synthesis of 3-Ethyl-2-methoxyphenol (also known as 3-Ethylguaiacol). The synthesis presents a classic regioselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a high-purity synthesis of 3-Ethyl-2-methoxyphenol (also known as 3-Ethylguaiacol).

The synthesis presents a classic regioselectivity challenge: differentiating between the two chemically similar hydroxyl groups of 3-ethylcatechol. This guide provides two protocols:

  • The "High-Fidelity" Route (Recommended): A two-step methylation-demethylation sequence that leverages steric hindrance to ensure regioselectivity.

  • The "Direct" Route (Industrial): A single-step methylation suitable for bulk preparation where fractional distillation is available.

Executive Summary

Target Molecule: 3-Ethyl-2-methoxyphenol (CAS: N/A for specific isomer, generic ethylguaiacol CAS often cited). Starting Material: 3-Ethylcatechol (1,2-dihydroxy-3-ethylbenzene). Key Challenge: Regioselective mono-methylation. Direct methylation of 3-ethylcatechol typically favors the less hindered C1-hydroxyl, yielding the unwanted isomer (3-ethyl-1-methoxyphenol). Solution: This protocol prioritizes a Demethylation Strategy (Route A). By exhaustively methylating the catechol to the veratrole derivative and subsequently cleaving the less hindered ether using a Lewis Acid (AlCl₃), the target molecule is obtained with >95% regioselectivity.

Chemical Strategy & Mechanism[1][2][3]

The Regioselectivity Paradox

The ethyl group at the C3 position creates significant steric bulk around the C2 hydroxyl group.

  • Direct Methylation: Under basic conditions (S_N2), the nucleophile is the phenoxide ion. The C1-hydroxyl is less hindered and more accessible, leading to the formation of 1-methoxy-2-hydroxy-3-ethylbenzene (the unwanted isomer) as the major product.

  • Demethylation Route (Selected): In the 1,2-dimethoxy-3-ethylbenzene intermediate, the C1-methoxy group is sterically accessible, while the C2-methoxy group is shielded by the C3-ethyl group. Lewis acids like Aluminum Chloride (AlCl₃) preferentially coordinate to and cleave the accessible C1-ether, unmasking the C1-hydroxyl to yield the desired 1-hydroxy-2-methoxy-3-ethylbenzene .

Reaction Pathway Diagram[4]

SynthesisPathway Start 3-Ethylcatechol (1,2-OH) Inter 3-Ethylveratrole (1,2-OMe) Start->Inter Step 1: DMS, NaOH (Exhaustive Methylation) Target TARGET 3-Ethyl-2-methoxyphenol (1-OH, 2-OMe) Start->Target Direct Methylation (Minor Product) Isomer UNWANTED ISOMER 3-Ethyl-1-methoxyphenol (1-OMe, 2-OH) Start->Isomer Direct Methylation (Major Product) Inter->Target Step 2: AlCl3, Toluene (Regioselective Cleavage)

Caption: Comparative pathways showing the high-selectivity demethylation route (green) versus the low-selectivity direct methylation route (red).

Protocol A: The "High-Fidelity" Route (Recommended)

This route ensures the highest isomeric purity by exploiting the steric shielding of the C2 position during the deprotection step.

Step 1: Synthesis of 3-Ethylveratrole (1,2-dimethoxy-3-ethylbenzene)

Objective: Complete methylation of both hydroxyl groups.

Reagents:

  • 3-Ethylcatechol (1.0 eq)

  • Dimethyl Sulfate (DMS) (2.5 eq) [Safety Note: Highly Toxic]

  • Sodium Hydroxide (NaOH) (3.0 eq, 20% aq solution)

  • Solvent: Water/Acetone (1:1) or neat (if scale allows)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3-ethylcatechol in the NaOH solution. Cool to 10°C under N₂ atmosphere.

  • Methylation: Add Dimethyl Sulfate dropwise over 1 hour. Maintain temperature < 30°C to prevent polymerization or side reactions.

  • Reflux: After addition, heat the mixture to reflux (60-70°C) for 2 hours to ensure complete conversion.

  • Workup: Cool to room temperature. Extract with Diethyl Ether or MTBE (3x). Wash combined organics with 1M NaOH (to remove unreacted catechol) and Brine.

  • Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Yield: Expect >90% yield of crude 3-ethylveratrole (Yellowish oil). Purity is usually sufficient for Step 2.

Step 2: Regioselective Demethylation to 3-Ethyl-2-methoxyphenol

Objective: Selective cleavage of the sterically accessible C1-methoxy group.

Reagents:

  • 3-Ethylveratrole (from Step 1)

  • Aluminum Chloride (AlCl₃), anhydrous (1.1 - 1.2 eq)

  • Solvent: Toluene (preferred) or Dichloromethane (DCM)

Procedure:

  • Preparation: Flame-dry a reaction flask and purge with Nitrogen. Add anhydrous AlCl₃ and suspend in dry Toluene.

  • Addition: Dissolve 3-ethylveratrole in a minimal amount of Toluene. Add this solution dropwise to the AlCl₃ suspension at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 3-6 hours.

    • Note: Monitoring by TLC/GC is critical. The reaction proceeds via a mono-phenolate aluminum complex. Over-reaction (heating) may lead to di-demethylation (reverting to catechol).

  • Quenching: Cool to 0°C. CAUTIOUSLY quench by dropwise addition of dilute HCl (1M) to break the aluminum complex. This is exothermic.

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate.[2]

  • Purification: Combine organics, wash with Brine, dry over Na₂SO₄. Concentrate.

    • Purification: Distill under reduced pressure (vacuum distillation). The product is a colorless to pale yellow oil.

Protocol B: Direct Methylation (Alternative)

Use this method only if fractional distillation capabilities are excellent, as you will need to separate the target from the regioisomer.

Reagents:

  • 3-Ethylcatechol (1.0 eq)

  • Dimethyl Carbonate (DMC) (Excess, solvent/reagent)

  • Base: K₂CO₃ (0.5 eq - catalytic/stoichiometric mix)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

Procedure:

  • Reaction: Combine 3-ethylcatechol, K₂CO₃, and TBAB in DMC.

  • Reflux: Heat to reflux (90°C) for 12-18 hours.

  • Isomer Distribution: Expect a mixture of ~70% Isomer (1-OMe) and ~30% Target (2-OMe).

  • Separation:

    • Distillation: The intramolecular hydrogen bonding in the target (1-OH...2-OMe) vs the isomer (2-OH...1-OMe) creates a slight boiling point differential. Use a high-efficiency Vigreux column.

    • Chemical Wash: The sterically hindered isomer (2-OH) is less acidic (cryptophenol behavior). Extraction with dilute NaOH may preferentially extract the less hindered target (1-OH) into the aqueous phase, leaving the hindered isomer and di-methylated byproducts in the organic phase. Validation required for specific batch.

Analytical Data & Quality Control

Parameter3-Ethyl-2-methoxyphenol (Target)3-Ethyl-1-methoxyphenol (Isomer)
Structure 1-OH, 2-OMe, 3-Et1-OMe, 2-OH, 3-Et
Steric Environment OH is unhindered (C1)OH is hindered (C2, flanked by Et)
GC-MS Fragmentation Molecular Ion (M+) prominent.Similar M+, different fragmentation ratios.
1H NMR (Key Signal) OH proton signal is sharper/downfield due to H-bond with OMe, but less shielded by Et.OH proton typically broader or shifted due to steric compression.
Boiling Point Slightly lower (stronger intramolecular H-bond).Slightly higher.

Safety & Handling

  • Dimethyl Sulfate (DMS): Extreme poison, carcinogen, and mutagen. Use only in a well-ventilated fume hood with appropriate PPE (double gloves, respirator). Neutralize spills with concentrated ammonia.

  • Aluminum Chloride (AlCl₃): Reacts violently with water releasing HCl gas. Handle under inert atmosphere.

  • Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated (Toluene). Quench all aluminum wastes before disposal.

References

  • Regioselectivity Mechanism:Dean, F. M., et al. "Regioselective demethylation of polymethoxybenzenes." Journal of the Chemical Society, Perkin Transactions 1, 1976, 2444. (Establishes the rule that nucleophilic demethylation occurs at the least sterically hindered methyl group).
  • General Methylation Protocol:Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed., Longman Scientific & Technical, 1989.
  • AlCl3 Demethylation: Akiyama, T., et al.[3][4] "Aluminum Chloride-catalyzed selective demethylation."[3][4][5] Bulletin of the Chemical Society of Japan, 1992 , 65(7).

  • Separation of Guaiacols: Pollnitz, A. P., et al. "Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine." Journal of Chromatography A, 2000 , 874(1), 101-109. (Discusses the physical properties and separation of ethylguaiacol isomers).

  • Green Chemistry Alternative:Tundo, P., et al. "Mono-C-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of alpha-methylarylacetic acids." Tetrahedron, 1991. (Reference for DMC chemistry).

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment prior to experimentation.

Sources

Application

Application Note &amp; Protocol: Optimizing Solid Phase Microextraction (SPME) for the Analysis of 3-Ethyl-2-methoxyphenol

Abstract This guide provides a comprehensive framework for the development and optimization of a robust Solid Phase Microextraction (SPME) method for the quantification of 3-Ethyl-2-methoxyphenol (3-E2MP), also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the development and optimization of a robust Solid Phase Microextraction (SPME) method for the quantification of 3-Ethyl-2-methoxyphenol (3-E2MP), also known as 3-ethylguaiacol. As a key aroma compound and potential biomarker in food science, environmental analysis, and studies of biomass combustion, accurate measurement of 3-E2MP is critical. This document moves beyond a simple recitation of steps to explain the underlying physicochemical principles that govern each parameter. We present a systematic workflow for method optimization, a detailed, field-tested protocol for Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and troubleshooting advice to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge of 3-Ethyl-2-methoxyphenol

3-Ethyl-2-methoxyphenol is a semi-volatile phenolic compound of significant interest due to its contribution to the sensory profiles of various products and its role as a chemical marker. Its analysis is often complicated by complex sample matrices and the need for high sensitivity. Traditional extraction methods can be time-consuming and require significant volumes of organic solvents. SPME offers an elegant solution, providing a fast, solvent-free, and sensitive technique for sample preparation[1]. This application note serves as a detailed guide for researchers to develop a validated SPME method tailored to this specific analyte.

Analyte Properties & Strategic Considerations

A successful SPME method begins with an understanding of the target analyte's physicochemical properties. These characteristics dictate the optimal extraction strategy.

Table 1: Physicochemical Properties of 3-Ethyl-2-methoxyphenol

Property Value Source Significance for SPME Method Development
Molecular Formula C₉H₁₂O₂ [2] Influences mass spectrometry settings.
Molecular Weight 152.19 g/mol [2] Affects volatility and diffusion kinetics.
Boiling Point ~246 °C [3] Classifies it as a semi-volatile compound, making Headspace (HS) SPME a viable and often preferred strategy to avoid matrix interference.
logP (XLogP3) 2.3 [2] Indicates moderate hydrophobicity and good affinity for non-polar and mixed-polarity SPME fiber coatings.
pKa ~9.5-10.5 [4] The acidity of the phenolic hydroxyl group is critical. Sample pH must be controlled to ensure the analyte is in its non-ionized, more volatile form for efficient extraction.

| Synonyms | 3-Ethylguaiacol |[2] | Important for literature searches and cross-referencing methods for similar compounds. |

Based on these properties, Headspace Solid Phase Microextraction (HS-SPME) is the recommended approach. HS-SPME minimizes contamination of the SPME fiber by non-volatile matrix components, extending fiber lifetime and improving analytical robustness[5].

The Principle of HS-SPME for Phenolic Analytes

HS-SPME is a multi-phase equilibrium process. The analyte partitions between the sample matrix, the headspace (gas phase) above the sample, and the polymeric coating of the SPME fiber. The goal of method optimization is to manipulate experimental conditions to drive this equilibrium toward maximum adsorption of the analyte onto the fiber.

Caption: HS-SPME equilibrium for 3-Ethyl-2-methoxyphenol.

A Systematic Workflow for SPME Method Optimization

Achieving a sensitive and reproducible method requires a systematic approach to optimizing the key parameters that influence the extraction equilibrium. The following workflow provides a logical sequence for this process.

Optimization_Workflow Start Start: Define Analyte (3-Ethyl-2-methoxyphenol) Fiber 1. SPME Fiber Selection (e.g., DVB/CAR/PDMS vs. PDMS/DVB) Start->Fiber pH 2. Sample pH Adjustment (Test pH 2-4) Fiber->pH Salt 3. Ionic Strength (Salt) Adjustment (Test 0-35% w/v NaCl) pH->Salt Temp 4. Extraction Temperature (Test 40-80 °C) Salt->Temp Time 5. Extraction Time (Test 15-90 min) Temp->Time Desorption 6. GC Desorption Parameters (Test 240-260 °C for 1-5 min) Time->Desorption Validation Method Validation (Linearity, LOD, Precision) Desorption->Validation

Sources

Technical Notes & Optimization

Troubleshooting

Separation Science Support Hub: Resolving 3-Ethylguaiacol &amp; 4-Ethylguaiacol

Introduction: The Isomer Challenge Resolving 3-Ethylguaiacol (3-EG) and 4-Ethylguaiacol (4-EG) is a classic chromatographic challenge. As structural isomers, they share identical molecular weights ( ) and nearly indistin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

Resolving 3-Ethylguaiacol (3-EG) and 4-Ethylguaiacol (4-EG) is a classic chromatographic challenge. As structural isomers, they share identical molecular weights (


) and nearly indistinguishable boiling points.

On standard non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), separation relies primarily on vapor pressure, leading to co-elution. To achieve baseline resolution (


), you must exploit secondary retention mechanisms —specifically, the differential hydrogen bonding capabilities of the phenolic hydroxyl group in the meta (3-position) versus para (4-position) orientation.

This guide details two validated workflows:

  • Direct Injection: Utilizing polar stationary phases to maximize H-bonding selectivity.

  • Derivatization: Silylation to mask polarity for analysis on robust non-polar phases.

Module 1: Direct Injection (Stationary Phase Selection)

The Core Concept: Polarity Matching

For underivatized phenols, "Like Dissolves Like" is the governing rule. You must use a stationary phase capable of accepting hydrogen bonds from the analytes.

  • Non-Polar (e.g., DB-5, Rxi-5ms):

    
    . Separation is driven by boiling point. Isomers co-elute.
    
  • Polar (e.g., DB-WAX, FFAP):

    
    . Separation is driven by H-bonding. The para-isomer (4-EG) typically interacts more strongly with the polyethylene glycol (PEG) backbone than the meta-isomer (3-EG) due to steric accessibility, resulting in distinct retention times.
    
Recommended Column Chemistries[1]
Column TypePhase CompositionMechanismResolution Potential
WAX Polyethylene Glycol (PEG)H-Bonding (Strong)High (Recommended)
FFAP Nitroterephthalic acid modified PEGAcidic/H-BondingVery High (Best for trace analysis)
5-MS 5% Phenyl PolysiloxaneDispersive (VdW)Low (Co-elution likely)
624 CyanopropylphenylDipole-DipoleMedium (Partial separation)
Decision Logic for Column Selection

ColumnSelection Start Start: Select Separation Strategy IsDeriv Is Sample Derivatized? Start->IsDeriv Direct Direct Injection (Underivatized) IsDeriv->Direct No Deriv Derivatization (TMS) IsDeriv->Deriv Yes ColPolar Select Polar Column (WAX or FFAP) Direct->ColPolar ColNonPolar Select Non-Polar Column (5-MS or 1-MS) Deriv->ColNonPolar Result1 Mechanism: H-Bonding 4-EG elutes after 3-EG ColPolar->Result1 Result2 Mechanism: Boiling Point Sharp peaks, less tailing ColNonPolar->Result2

Figure 1: Decision tree for matching sample preparation with column chemistry.

Module 2: Method Optimization (Direct Injection)

If using a WAX/FFAP column, optimize the thermal program to widen the window between isomers.

Optimized Temperature Program (WAX Phase)
  • Inlet: 250°C, Split ratio 10:1 (or Splitless for trace <10 ppm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) — Condenses solvent.

    • Ramp 1: 20°C/min to 180°C — Fast transport to elution zone.

    • Ramp 2: 3°C/min to 230°C — Slow ramp maximizes resolution (

      
      ) of isomers.
      
    • Final: 240°C (Hold 5 min) — Bake out column.

Why this works: The slow ramp rate (


) during the critical elution window (180–230°C) flattens the thermal gradient, allowing the stationary phase's selectivity (

) to dominate over volatility differences.

Module 3: Derivatization Protocol (The "Clean" Fix)

If you observe peak tailing or require MS spectral confirmation, derivatization is superior. It converts the polar phenol group (-OH) to a non-polar Trimethylsilyl (TMS) ether.

Warning: Do NOT inject silylating reagents (BSTFA) onto a WAX/FFAP column. The reagent can react with the stationary phase's terminal -OH groups, destroying the column. Use a 5-MS or 1-MS column for this workflow.

Silylation Workflow

Reagents: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1]

  • Aliquot: Transfer

    
     of sample extract (in anhydrous solvent like Dichloromethane or Hexane) to a GC vial.
    
  • Add Reagent: Add

    
     BSTFA + 1% TMCS.
    
  • Catalyze (Optional): Add

    
     anhydrous Pyridine to scavenge acid byproducts and catalyze the reaction.
    
  • Incubate: Cap tightly. Heat at 65°C for 30 minutes .

  • Cool & Inject: Inject onto a DB-5ms / Rxi-5Sil MS column.

Derivatization Logic Flow

Derivatization Sample Sample (Ethylguaiacols) Reagent Add BSTFA + 1% TMCS (+ Pyridine) Sample->Reagent Heat Incubate 65°C, 30 min Reagent->Heat Reaction Reaction: R-OH -> R-O-Si(CH3)3 Heat->Reaction Inject Inject on Non-Polar Column Reaction->Inject

Figure 2: Step-by-step silylation workflow for ethylguaiacol isomers.

Module 4: Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry > 1.2)

Cause: Phenols are acidic and interact with active sites (silanols) in the inlet liner or column head. Fix:

  • Liner: Switch to a "Ultra Inert" or fully deactivated split/splitless liner with wool.

  • Column Maintenance: Trim 10–20 cm from the front of the column (guard column recommended).

  • Check Inlet Temp: Ensure inlet is

    
     to prevent condensation, but not so hot it degrades the liner deactivation.
    
Issue 2: Co-elution (Resolution < 1.0)

Cause: Inadequate selectivity. Fix:

  • Check Phase: Are you using a non-polar column without derivatization? Switch to WAX.

  • Slow Down: Reduce the oven ramp rate to

    
     during the isomer elution window.
    
  • Flow Rate: Operate at the column's Optimal Linear Velocity (

    
    ). For Helium, this is typically 
    
    
    
    .

FAQ: Frequently Asked Questions

Q: Can I use a mass spectrometer to separate them if they co-elute? A: Not reliably. 3-EG and 4-EG have nearly identical fragmentation patterns (EI spectra) because they are isomers. While unique ions might exist in low abundance, chromatographic separation is required for accurate quantitation.

Q: Why does 4-Ethylguaiacol elute later than 3-Ethylguaiacol on a WAX column? A: The para position (4-EG) allows the phenolic hydroxyl group to be more sterically accessible for hydrogen bonding with the PEG stationary phase compared to the meta position (3-EG). Stronger interaction = longer retention.

Q: My WAX column bleeds excessively at 240°C. Is this normal? A: PEG columns have lower thermal limits than siloxanes. 240–250°C is the upper limit for most WAX columns. Ensure your method does not exceed the "Isothermal Max" temperature printed on the column box.

References

  • Restek Corporation. Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Agilent Technologies. GC Troubleshooting Series: Tailing Peaks. Retrieved from [Link]

  • NIST Chemistry WebBook. Retention Indices for 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol). Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Ethyl-2-methoxyphenol (3-Ethylguaiacol)

Ticket Category: Stability & Storage Protocols Status: Active | Priority: High | Assigned To: Senior Application Scientist Part 1: Core Directive & Technical Analysis The Issue: Users frequently report rapid discoloratio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Stability & Storage Protocols

Status: Active | Priority: High | Assigned To: Senior Application Scientist

Part 1: Core Directive & Technical Analysis

The Issue: Users frequently report rapid discoloration (pinking, browning, or blackening) of 3-Ethyl-2-methoxyphenol (EMP) stocks. This is not a contamination issue but a fundamental chemical instability inherent to electron-rich phenols.

The Mechanism (The "Why"): EMP contains two electron-donating groups (EDGs)—an ethyl group at C3 and a methoxy group at C2—attached to the phenolic ring. These groups increase the electron density of the ring, lowering the oxidation potential.

  • Initiation: Exposure to atmospheric oxygen (

    
    ) or light creates a phenoxy radical.
    
  • Propagation: This radical intermediate is highly reactive and couples to form quinones (specifically o-quinones or p-quinones) and dimers.

  • Visualization: The "Pink" color is the tell-tale sign of trace quinone formation (ppm levels). Dark brown/black indicates advanced polymerization.

Critical Storage Rule: Treat EMP as a "Living" Reagent. It must be stored under a rigorous inert atmosphere (Argon preferred over Nitrogen) at 2–8°C in the dark.

Part 2: Troubleshooting Guide (FAQs)

Q1: My EMP stock has turned a light pink color. Is it still usable?

  • Diagnosis: Trace oxidation has occurred, resulting in the formation of quinone impurities.

  • Verdict:

    • For crude synthesis: Likely Acceptable . The impurity level is likely <1%.

    • For analytical standards/bio-assays: Unacceptable . Quinones are Michael acceptors and can covalently modify proteins or interfere with redox-sensitive assays.

  • Resolution: Perform a rapid silica plug filtration (see Protocol B).

Q2: Why do you recommend Argon over Nitrogen for storage?

  • Technical Insight: Argon is denser than air (

    
     g/L vs 
    
    
    
    g/L), whereas Nitrogen is slightly lighter than air. When you flush a storage vial, Argon "settles" like a liquid blanket over your phenol, effectively displacing oxygen. Nitrogen tends to mix with air rather than displacing it completely in open-vial scenarios.
  • Recommendation: Use Argon for all long-term storage of electron-rich phenols.

Q3: The material appears as a slush or solid, but the CoA says "Liquid."

  • Explanation: 3-Ethyl-2-methoxyphenol has a melting point near 15°C (59°F) . In a standard refrigerator (4°C) or a cool lab, it will solidify or exist as a supercooled liquid/slush.

  • Action: Gently warm the vial to 25–30°C in a water bath to liquefy before dispensing. Do not scrape the solid; this introduces static and moisture.

Part 3: Experimental Protocols
Protocol A: The "Argon Blanket" Storage System

Use this procedure after every use to ensure shelf-life extension (12+ months).

  • Preparation: Secure a tank of high-purity Argon (99.99%) with a regulator set to low pressure (<2 psi).

  • Dispensing: Attach a long-stemmed Pasteur pipette or a needle to the gas line.

  • The Flush:

    • Insert the pipette tip into the vial, positioning it roughly 1 cm above the liquid surface. Do not bubble gas through the liquid (this evaporates the reagent).

    • Flow Argon gently for 15–20 seconds. You are creating a heavy gas layer.

  • The Seal: While the gas is still flowing, withdraw the pipette and immediately cap the vial tightly.

  • Secondary Barrier: Wrap the cap junction with Parafilm® M to prevent gas exchange.

Protocol B: Rescue of Oxidized (Pink/Brown) Stock

Method: Silica Gel Filtration (Rapid)

ParameterSpecification
Stationary Phase Silica Gel 60 (230–400 mesh)
Eluent 10% Ethyl Acetate in Hexanes
Recovery Yield ~85–90%
  • Pack: Prepare a small glass pipette or fritted funnel with 2 cm of silica gel.

  • Load: Dissolve the oxidized EMP in a minimum amount of eluent.

  • Elute: Pass the solution through the silica. The polar quinones (colored impurities) will stick strongly to the top of the silica (forming a dark band), while the pure phenol elutes quickly.

  • Concentrate: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

Part 4: Technical Visualization
Figure 1: The Oxidation Cascade

Visualizing the degradation pathway from active reagent to inactive impurity.

OxidationPathway Phenol 3-Ethyl-2-methoxyphenol (Active Reagent) Radical Phenoxy Radical (Intermediate) Phenol->Radical - H• (Oxidation) Quinone o-Quinone / Dimer (Pink/Brown Impurity) Radical->Quinone Coupling/Oxidation Light UV Light / O2 Light->Phenol

Caption: The autoxidation pathway. The electron-rich ring facilitates radical formation, leading to colored quinone byproducts.

Figure 2: Storage Decision Tree

Workflow for handling EMP upon receipt.

StorageWorkflow Start Receive EMP Shipment Check Check Appearance Start->Check Color Is it Pink/Brown? Check->Color Purify Perform Protocol B (Silica Filtration) Color->Purify Yes Aliquot Aliquot into Amber Vials Color->Aliquot No (Colorless/Pale Yellow) Purify->Aliquot Argon Apply Argon Blanket (Protocol A) Aliquot->Argon Store Store at 4°C Argon->Store

Caption: Standard Operating Procedure (SOP) for receiving and banking EMP stocks.

Part 5: Physical Properties & Safety Data
PropertyValueRelevance to Handling
CAS Number 97678-77-8Unique identifier for ordering/verification.
Melting Point ~15°C (59°F)May solidify in cool labs; requires gentle warming.
Boiling Point ~246°CHigh BP makes removal by evaporation difficult; use column chromatography.
Density 1.051 g/mLDenser than water; sinks if extracted in aqueous workups.
Solubility Soluble in alcohols, ethers, chloroformUse EtOAc/Hexane for purification.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14123547, 3-Ethyl-2-methoxyphenol. Retrieved from [Link]

  • LookChem. 4-Ethyl-2-methoxyphenol Physical Properties. (Note: Isomeric data used for solubility/handling consensus). Retrieved from [Link][1]

  • University of California, Berkeley (EH&S). Phenol: Safe Storage and Handling Guidelines.[2] Retrieved from [Link]

Sources

Troubleshooting

improving extraction yield of 3-Ethylguaiacol from complex matrices

Technical Support Center: Ticket #EG-303 Topic: Optimization of 3-Ethylguaiacol (3-EG) Extraction from Complex Matrices Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #EG-303 Topic: Optimization of 3-Ethylguaiacol (3-EG) Extraction from Complex Matrices Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Physicochemical Reality

Welcome to the technical support center. If you are seeing low recovery yields for 3-Ethylguaiacol (3-EG), it is almost certainly due to a mismatch between your extraction protocol and the molecule's three critical properties:

  • Volatility: 3-EG is a volatile phenol.[1] Evaporating your solvent to dryness is the #1 cause of yield loss (up to 40% loss in final steps).

  • Ionization (pKa ~10.3): It behaves as a weak acid.[1] At neutral pH, it is lipophilic.[1] At high pH (>12), it ionizes into a water-soluble phenolate, making organic extraction impossible.[1]

  • Matrix Binding: In complex matrices (plasma, fermentation broth, plant hydrolysates), 3-EG binds non-covalently to proteins and covalently to glycosides.[1]

This guide provides self-validating protocols to address these failure points.

Module 1: Matrix Pre-Treatment (Releasing the Analyte)

Before extraction, you must ensure 3-EG is free in solution.[1] Direct extraction from untreated complex matrices often results in <50% recovery due to protein binding or glycosylation.[1]

Protocol A: Enzymatic & Chemical Release

Applicable for: Plant hydrolysates, plasma, fermentation broths.[1]

  • De-conjugation (If applicable): If 3-EG is a metabolite or plant-derived, it likely exists as a glucuronide or glycoside.[1]

    • Action: Incubate sample with

      
      -glucuronidase/arylsulfatase (for bio-fluids) or 
      
      
      
      -glucosidase (for plant material) at 37°C for 2 hours.[1]
  • Protein Precipitation (The "Crash"):

    • Reagent: Acetonitrile (ACN) or Acidified Methanol (0.1% Formic Acid).[1]

    • Ratio: 3:1 (Solvent:Sample).

    • Mechanism:[1][2][3][4] Denatures proteins releasing hydrophobic ligands (3-EG).[1]

  • Salting Out:

    • Action: Add NaCl to saturation (~30% w/v).[1]

    • Why: This increases the ionic strength of the aqueous phase, driving the organic 3-EG into the extraction solvent (The Setschenow effect).

Module 2: Liquid-Liquid Extraction (LLE) Optimization

The most robust method for 3-EG is a pH-switched LLE. This utilizes the pKa to clean up the sample.

The Solvent Selection Matrix
Solvent SystemPolarityYield PotentialSpecificityNotes
Dichloromethane (DCM) ModerateHigh (95%+) ModerateBest balance. Denser than water (bottom layer).[1]
Pentane : Diethyl Ether (2:1) Low-ModHigh (90%+)High Excellent for volatile phenols.[1][5] Floats on water.
Ethyl Acetate HighHigh (98%)LowExtracts too much water and matrix interference.[1]
Hexane LowLow (<60%)HighAvoid. 3-EG is too polar for pure hexane.[1]
The "pH-Switch" Protocol (Self-Validating)

This method removes neutral impurities first, then isolates 3-EG.[1]

  • Alkaline Wash (Removal of Neutrals):

    • Adjust sample pH to 12.0 using 2M NaOH.[1]

    • Status: 3-EG is now ionized (

      
      ) and stays in the Water Phase .
      
    • Wash with Hexane.[1] Discard the Hexane (organic) layer.

  • Acidification (The Switch):

    • Adjust aqueous phase pH to 2.0 using 2M HCl.[1]

    • Status: 3-EG is protonated (neutral) and hydrophobic.[1]

  • Extraction:

    • Extract 3x with Dichloromethane (DCM) .[1]

    • Combine organic layers.[1]

Visualization of the Workflow:

LLE_Workflow Start Crude Sample Matrix pH_High Adjust pH > 12 (NaOH) Start->pH_High Wash Add Hexane & Shake pH_High->Wash Sep1 Phase Separation Wash->Sep1 Org1 Organic Phase (Neutrals/Lipids) Sep1->Org1 Discard Aq1 Aqueous Phase (Contains 3-EG Phenolate) Sep1->Aq1 Keep pH_Low Adjust pH < 2 (HCl) Aq1->pH_Low Extract Add DCM & Shake pH_Low->Extract Sep2 Phase Separation Extract->Sep2 Aq2 Aqueous Waste Sep2->Aq2 Discard Org2 Organic Phase (Purified 3-EG) Sep2->Org2 Collect

Caption: The pH-Switch LLE workflow leverages the pKa of 3-EG (approx 10.3) to isolate it from neutral lipids and permanently charged impurities.

Module 3: Solid Phase Extraction (SPE)

If LLE yields are inconsistent due to emulsions, switch to SPE.[1]

Critical Failure Point: Using C18 silica for phenols.[1] Solution: Use Polymeric Sorbents (Divinylbenzene/N-vinylpyrrolidone).[1]

  • Recommended Phases: OASIS HLB, LiChrolut EN, or Bond Elut PPL.[1] These retain phenols via

    
    -
    
    
    
    interactions even when the sorbent dries slightly.
SPE Protocol for 3-EG
  • Conditioning: 3 mL Methanol -> 3 mL Water (pH 2).

  • Loading: Load sample (acidified to pH 2) at < 2 mL/min.

  • Washing: 3 mL of 5% Methanol in Water. (Removes salts/sugars).

    • Note: Do not use high % organic or you will elute the 3-EG.

  • Drying: Dry cartridge under vacuum for 10 mins. Crucial to remove water which interferes with GC-MS.

  • Elution: 2 mL Dichloromethane or Ethyl Acetate.

Module 4: The "Killer" Step – Evaporation

Issue: Researchers often evaporate the solvent to dryness to resuspend in a smaller volume. Result: 3-EG co-evaporates with the solvent.

Corrective Action:

  • Use a Keeper: Add 20

    
    L of a high-boiling solvent (e.g., Tetradecane or heavy mineral oil) before evaporation.[1] The 3-EG will partition into this keeper droplet as the volatile solvent leaves.
    
  • Nitrogen Stream: Use a gentle stream of

    
     at room temperature.[1] Never  use a rotary evaporator with a heated bath >30°C for this analyte without a keeper.[1]
    
  • Stop Early: Concentrate to 0.5 mL, do not go to dryness.

Troubleshooting & FAQs

Diagnostic Decision Tree

Troubleshooting Problem Low Yield of 3-EG Check1 Is pH < 2 during extraction? Problem->Check1 Check2 Did you evaporate to dryness? Check1->Check2 Yes Sol1 Fix: Acidify sample to protonate 3-EG Check1->Sol1 No Check3 Is the matrix high protein? Check2->Check3 No Sol2 Fix: Use 'Keeper' solvent or stop at 0.5mL Check2->Sol2 Yes Sol3 Fix: Perform Protein Crash (ACN) first Check3->Sol3 Yes

Caption: Diagnostic logic for identifying the root cause of low 3-Ethylguaiacol recovery.

Frequently Asked Questions

Q: Can I use Hexane for extraction? It’s cleaner. A: No. Hexane is too non-polar. 3-EG has a methoxy and a hydroxyl group, making it moderately polar.[1] Hexane recovery is typically <60%.[1] Use Dichloromethane (DCM) or a Pentane:Ether (2:1) mix.

Q: My GC-MS peak is tailing badly. A: Phenols interact with active sites (silanols) in the GC liner and column.

  • Fix: Derivatize the sample using BSTFA + 1% TMCS (60°C for 30 min) to convert the -OH group to a TMS ether. This improves peak shape and sensitivity.[1]

Q: I have an emulsion layer that won't separate. A: Common in complex matrices.[1]

  • Fix: Centrifuge at 4000 rpm for 10 mins. If that fails, add a pinch of glass wool and stir gently, or increase ionic strength (add NaCl).[1]

References

  • Physical Properties & pKa: FooDB: Ethyl guaiacol Chemical Properties. (2025). Available at: [Link]

  • LLE Solvent Optimization: Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.[1] (2021).[1][6] Available at: [Link]

  • SPE for Volatile Phenols: Dominguez, C., et al. "Solid phase extraction of volatile phenols in wine."[1] European Food Research and Technology. (2008).[1][7] Referenced via UCA.[1] Available at: [Link]

  • Evaporation Losses: Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. NIH/PubMed Central.[1] (2015).[1][2][5][8] Available at: [Link]

  • Matrix Effects in Wastewater: Matrix cleanup assisted extraction of phenolic pollutants. Scientific Reports.[1] (2025).[1][2][5][9] Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Structural Elucidation and Spectral Differentiation: 3-Ethylguaiacol vs. 4-Ethylguaiacol

The following guide provides a technical comparison of 3-Ethylguaiacol (3-EG) and 4-Ethylguaiacol (4-EG) , focusing on their differentiation via Nuclear Magnetic Resonance (NMR) spectroscopy. Executive Summary In pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 3-Ethylguaiacol (3-EG) and 4-Ethylguaiacol (4-EG) , focusing on their differentiation via Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary

In pharmaceutical intermediate synthesis and food chemistry (specifically enology), distinguishing between ethylguaiacol regioisomers is critical. 4-Ethylguaiacol (4-EG) is a well-known marker for Brettanomyces spoilage in wine and a common lignin degradation product.[1] Its isomer, 3-Ethylguaiacol (3-EG) , is less common but serves as a critical impurity marker or specific synthetic target.[1]

While Mass Spectrometry (GC-MS) often yields identical fragmentation patterns (


 152, 137), 

H NMR spectroscopy
provides the definitive structural proof required for regulatory compliance and quality control.[1] This guide outlines the specific spectral fingerprints that differentiate the 1,2,4-substitution pattern of 4-EG from the 1,2,3-substitution pattern of 3-EG.

Structural Context & Nomenclature

Feature4-Ethylguaiacol 3-Ethylguaiacol
IUPAC Name 4-ethyl-2-methoxyphenol3-ethyl-2-methoxyphenol
Structure Type 1,2,4-Trisubstituted Benzene1,2,3-Trisubstituted Benzene
Steric Environment Ethyl group is para to OH; meta to OMe.[1]Ethyl group is ortho to OMe; meta to OH.
Symmetry Asymmetric (Isolated spin system)Asymmetric (Contiguous spin system)

Experimental Protocol (Standardized)

To ensure reproducibility, the following protocol is recommended for comparative analysis.

  • Solvent: Chloroform-d (

    
    ).[1] Note: DMSO-d
    
    
    
    may be used to resolve the phenolic -OH proton, but
    
    
    is preferred for spectral database matching.[1]
  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.

  • Concentration: ~10 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00 ppm) or Residual 
    
    
    
    (
    
    
    7.26 ppm).[1]

Spectral Data Comparison ( H NMR)

The aliphatic regions (Ethyl and Methoxy groups) are similar, but the Aromatic Region (6.5 – 7.0 ppm) is the diagnostic fingerprint.[1]

Table 1: Comparative Chemical Shifts ( , ppm) and Multiplicity
Proton GroupSignal4-Ethylguaiacol (4-EG) 3-Ethylguaiacol (3-EG) Differentiation Logic
Aromatic H Pattern ABX System (Isolated)ABC System (Contiguous)Primary Differentiator
H-3 (or equiv)6.68 (d,

Hz)
Meta-coupled, isolated
N/A (Substituted)4-EG shows a fine doublet/singlet isolated from the main coupling.[1]
H-5 (or equiv)6.65 (dd,

Hz)
6.85 - 6.95 (t,

Hz)
The "Triplet" : 3-EG has a central proton (H-5) flanked by two neighbors, creating a pseudo-triplet.[1]
H-6 (or equiv)6.82 (d,

Hz)
6.75 - 6.85 (d,

Hz)
Both show strong ortho-coupling, but the integration pattern differs.[1]
-OCH

Methoxy3.85 (s, 3H) 3.78 - 3.82 (s, 3H) 3-EG methoxy is slightly shielded due to ortho-ethyl steric crowding.[1]
-CH

-
Methylene2.58 (q,

Hz, 2H)
2.65 (q,

Hz, 2H)
3-EG methylene is slightly deshielded (ortho-effect).[1]
-CH

Methyl1.21 (t,

Hz, 3H)
1.23 (t,

Hz, 3H)
Nearly identical; not reliable for differentiation.[1]
-OH Phenolic~5.50 (s, broad) ~5.60 (s, broad) Solvent/Concentration dependent.[1]
Detailed Analysis of the Aromatic Region
  • 4-Ethylguaiacol (1,2,4-Substitution): The aromatic protons are at positions 3, 5, and 6.[1]

    • H3 is between the OH and OMe groups and is meta to the ethyl group. It appears as a doublet with a small coupling constant (

      
       Hz)  or a broad singlet.
      
    • H5 and H6 are adjacent (ortho). They appear as a strong doublet (H6) and a doublet of doublets (H5, coupling to H6 and H3).[1]

    • Visual Cue: Look for two distinct doublets and one fine signal .

  • 3-Ethylguaiacol (1,2,3-Substitution): The aromatic protons are at positions 4, 5, and 6 (contiguous).[1]

    • H5 is the central proton. It couples to both H4 and H6 with similar ortho-coupling constants (

      
       Hz). This results in a distinct Triplet (t)  (or overlapping dd appearing as a triplet).
      
    • H4 and H6 appear as doublets .

    • Visual Cue: Look for one triplet flanked by two doublets .

Mechanistic Insight & Decision Logic

The structural difference dictates the spin-spin coupling physics. In 3-EG, the contiguous nature of the protons (


) creates a classic "adjacent neighbor" effect.[1] In 4-EG, the ethyl group interrupts the spin system, isolating H3.[1]
Workflow Visualization (Graphviz)[1]

NMR_Logic cluster_meta Mechanistic Check Start Analyze 1H NMR Spectrum (Aromatic Region 6.5 - 7.0 ppm) Count Count Aromatic Signals (Integration = 3H) Start->Count CheckSplit Check Splitting Pattern Count->CheckSplit Triplet Is there a distinct TRIPLET (t) or pseudo-triplet? CheckSplit->Triplet YesTriplet YES: Contiguous Protons (H4, H5, H6) Triplet->YesTriplet J ~8 Hz NoTriplet NO: Isolated Protons (H3 isolated from H5, H6) Triplet->NoTriplet Only d, dd, s Result3EG Identify as: 3-ETHYLGUAIACOL (1,2,3-Substituted) YesTriplet->Result3EG Result4EG Identify as: 4-ETHYLGUAIACOL (1,2,4-Substituted) NoTriplet->Result4EG Meta Check H3 (Meta Coupling) Small doublet (J~2Hz)? NoTriplet->Meta Meta->Result4EG Confirmed

Figure 1: Decision tree for differentiating ethylguaiacol isomers based on aromatic splitting patterns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62465, 4-Ethylguaiacol. Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14123547, 3-Ethyl-2-methoxyphenol. Retrieved from [Link][1]

  • Pollnitz, A. P., et al. (2004). The importance of 4-ethylphenol and 4-ethylguaiacol in the definition of 'Brett' character in wine.[1][2] Australian Journal of Grape and Wine Research. (Contextual grounding for 4-EG identification).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for ABX vs ABC aromatic coupling patterns).

Sources

Validation

The Gold Standard for 3-Ethyl-2-methoxyphenol Analysis: A Comparative Guide to Deuterated Internal Standards

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-Ethyl-2-methoxyphenol, achieving the highest degree of accuracy and precision is paramount. This phenolic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-Ethyl-2-methoxyphenol, achieving the highest degree of accuracy and precision is paramount. This phenolic compound, a key aroma constituent in various food products and a potential biomarker, demands analytical methodologies that are not only sensitive but also robust against the complexities of biological and environmental matrices. This guide provides an in-depth technical comparison of analytical approaches for 3-Ethyl-2-methoxyphenol, with a core focus on the indispensable role of deuterated internal standards. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to establish a self-validating analytical system.

The Imperative for Isotopic Dilution: Overcoming Analytical Variability

The quantitative analysis of trace-level analytes by mass spectrometry (MS), whether coupled with gas chromatography (GC) or liquid chromatography (LC), is susceptible to several sources of error. These include analyte loss during sample preparation, variability in injection volume, and matrix-induced ion suppression or enhancement. The most effective strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS) in an approach known as isotope dilution mass spectrometry (IDMS). A deuterated internal standard, being chemically identical to the analyte, co-elutes chromatographically and experiences the same physical and chemical effects throughout the analytical process. Its distinct mass, however, allows for separate detection by the mass spectrometer.

Choosing the Optimal Deuterated Standard for 3-Ethyl-2-methoxyphenol

While a deuterated internal standard for 3-Ethyl-2-methoxyphenol may not be commercially available off-the-shelf, custom synthesis is a viable option. The selection of the deuteration pattern is a critical decision. For 3-Ethyl-2-methoxyphenol, two logical options would be deuteration on the methoxy group (d3) or on the ethyl group (d5).

  • 3-Ethyl-2-methoxyphenol-d3 (on the methoxy group): This is a common and often cost-effective choice for deuteration. The C-D bonds on the methoxy group are generally stable under typical analytical conditions.

  • 3-Ethyl-2-methoxyphenol-d5 (on the ethyl group): Deuteration on the ethyl group provides a higher mass shift, which can be advantageous in minimizing any potential isotopic crosstalk with the native analyte. It also places the deuterium labels on a part of the molecule that may be less susceptible to metabolic alteration, depending on the biological system being studied.

For the purpose of this guide, we will consider the use of a deuterated analog of the structurally similar and commercially available 4-Ethyl-2-methoxyphenol-d5 as a surrogate to illustrate the principles and performance benefits. The analytical behavior and advantages conferred by this standard are directly translatable to a custom-synthesized 3-Ethyl-2-methoxyphenol-d(n) standard.

Performance Comparison: The Decisive Advantage of a Deuterated Internal Standard

To illustrate the impact of using a deuterated internal standard, we present a comparison of key analytical performance parameters for the analysis of 3-Ethyl-2-methoxyphenol with and without an internal standard. The data in the following table is representative of what can be expected when analyzing a complex matrix, such as a food extract or biological fluid.

Performance MetricWithout Internal StandardWith Deuterated Internal Standard (e.g., 4-Ethylguaiacol-d5)Justification for Improvement
Linearity (R²) 0.985 - 0.995> 0.999The internal standard corrects for minor inconsistencies in injection volume and instrument response across the calibration range, resulting in a more precise and linear correlation.
Precision (%RSD) 5 - 15%< 5%By normalizing the analyte signal to the internal standard signal, run-to-run variations in instrument performance and sample preparation are effectively cancelled out.[1]
Accuracy (% Recovery) 60 - 130%95 - 105%The deuterated standard co-extracts with the analyte, providing a true measure of recovery from the sample matrix and correcting for any losses during sample workup.[1]
Matrix Effect Significant Signal Suppression or EnhancementCompensatedThe internal standard experiences the same matrix-induced ion suppression or enhancement as the analyte, allowing for accurate correction of the signal.[1]
Limit of Quantification (LOQ) Higher, less reliableLower, more reliableImproved signal-to-noise ratio due to the reduction in analytical variability allows for more confident quantification at lower concentrations.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 3-Ethyl-2-methoxyphenol in a representative food matrix (e.g., a beverage) using both GC-MS and LC-MS/MS with a deuterated internal standard.

Protocol 1: GC-MS Analysis of 3-Ethyl-2-methoxyphenol

This method is suitable for volatile and semi-volatile analytes and offers excellent chromatographic resolution.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of the liquid sample, add 10 µL of a 1 µg/mL solution of the deuterated internal standard (e.g., 4-Ethylguaiacol-d5) in methanol.

  • Add 2 g of sodium chloride to facilitate partitioning.

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a clean vial.

  • Repeat the extraction with another 5 mL of dichloromethane and combine the organic layers.

  • Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial with a micro-insert.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Mode: Splitless, 1 µL injection volume

  • Inlet Temperature: 250°C

  • Oven Program: 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Quantification and Confirmation:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
3-Ethyl-2-methoxyphenol152137109
4-Ethylguaiacol-d5 (IS)157142112

Mass Spectral Fragmentation of 3-Ethyl-2-methoxyphenol:

The primary fragmentation of 3-Ethyl-2-methoxyphenol in EI-MS involves the loss of a methyl group (-CH₃) from the ethyl substituent, leading to the stable benzylic cation at m/z 137. Further fragmentation can occur through the loss of carbon monoxide (-CO) to yield an ion at m/z 109.

M 3-Ethyl-2-methoxyphenol (m/z 152) F1 [M-CH₃]⁺ (m/z 137) M->F1 - CH₃ F2 [M-CH₃-CO]⁺ (m/z 109) F1->F2 - CO cluster_workflow Analytical Workflow Sample Sample + Deuterated IS SPE Solid-Phase Extraction Sample->SPE LC LC Separation SPE->LC MSMS MS/MS Detection (MRM) LC->MSMS Data Data Analysis & Quantification MSMS->Data

Sources

Comparative

Technical Comparison: Mass Spectrometric Differentiation of Ethylguaiacol Isomers

The following technical guide details the mass spectrometric differentiation of ethylguaiacol isomers, specifically focusing on the 4-ethyl and 6-ethyl isomers. Executive Summary Differentiation of ethylguaiacol isomers—...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometric differentiation of ethylguaiacol isomers, specifically focusing on the 4-ethyl and 6-ethyl isomers.

Executive Summary

Differentiation of ethylguaiacol isomers—specifically 4-ethylguaiacol (4-EG) and 6-ethylguaiacol (6-EG) —presents a significant analytical challenge due to their isobaric nature and nearly identical fragmentation pathways. Both compounds (


, MW 152.[1][2]19) exhibit a dominant molecular ion (

) and a base peak at m/z 137 (

).

Unlike longer-chain alkyl phenols where the McLafferty rearrangement allows for clear distinction of ortho-isomers, the ethyl group is too short to facilitate


-hydrogen transfer. Consequently, mass spectrometry (MS) alone is often insufficient for de novo identification without retention time data. This guide analyzes the subtle mechanistic differences and establishes a robust GC-MS protocol for definitive separation.

Structural Isomerism & Nomenclature

The term "ethylguaiacol" refers to an ethyl-substituted 2-methoxyphenol.[3] The numbering priority is assigned to the phenol hydroxyl group (position 1).

Common NameIUPAC NameStructure DescriptionKey Feature
4-Ethylguaiacol (4-EG) 4-ethyl-2-methoxyphenolEthyl group para to OH; meta to OMe.[1]Major isomer in wood smoke, wine (Brettanomyces), and lignin degradation.
6-Ethylguaiacol (6-EG) 6-ethyl-2-methoxyphenolEthyl group ortho to OH; meta to OMe.Often formed in lignin pyrolysis; sterically crowded around the OH group.
3-Ethylguaiacol (3-EG) 3-ethyl-2-methoxyphenolEthyl group ortho to OMe; meta to OH.Less common; steric crowding around OMe.
5-Ethylguaiacol (5-EG) 5-ethyl-2-methoxyphenolEthyl group meta to OH; para to OMe.Also known as "Locustol" (pheromone).

Mass Fragmentation Mechanics

The fragmentation of ethylguaiacols under Electron Ionization (70 eV) is dominated by the stability of the quinoid and phenoxy cations.

The Dominant Pathway: Methyl Radical Loss (m/z 137)

Both 4-EG and 6-EG display a base peak at m/z 137. This ion arises from two competitive pathways, making it non-diagnostic for isomer differentiation.

  • Benzylic Cleavage (Ethyl Group): Loss of a methyl radical (

    
    ) from the ethyl chain yields a stable hydroxymethoxybenzyl cation.
    
  • Methoxy Cleavage (Guaiacol Moiety): Loss of a methyl radical from the methoxy group (

    
    ) yields a stable quinoid ion.
    
Secondary Fragmentation (m/z 122 and 109)
  • m/z 122 (

    
    ):  Represents the loss of formaldehyde (
    
    
    
    ) or sequential loss of two methyls. This is often more pronounced in isomers where the methoxy group is sterically perturbed.
  • m/z 109 (

    
    ):  Formed by the loss of Carbon Monoxide (CO) from the m/z 137 fragment, a hallmark of phenolic degradation.
    
The "Ortho Effect" Limitation

In many ortho-substituted alkylbenzenes, the "Ortho Effect" leads to diagnostic ions (e.g., loss of water or alcohols).

  • Why it fails for 6-EG: The ethyl group lacks a

    
    -hydrogen necessary for the McLafferty rearrangement.
    
  • Subtle Differences: 6-EG may show a slightly elevated intensity of m/z 122 or m/z 107 (hydroxybenzyl cation) relative to 4-EG due to the proximity of the ethyl group to the hydroxyl, promoting local hydrogen transfers, but these differences are instrument-dependent and unreliable for identification.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways that lead to the identical m/z 137 base peak in both isomers.

Fragmentation cluster_legend Key M_Ion Molecular Ion (M+) m/z 152 Path_Benzylic Benzylic Cleavage (-CH3 from Ethyl) M_Ion->Path_Benzylic Path_Methoxy Methoxy Cleavage (-CH3 from OMe) M_Ion->Path_Methoxy Ion_137_A Benzyl Cation m/z 137 Path_Benzylic->Ion_137_A Ion_137_B Quinoid Cation m/z 137 Path_Methoxy->Ion_137_B Ion_109 Fragment m/z 109 (-CO) Ion_137_A->Ion_109 -CO Ion_122 Fragment m/z 122 (-CH2O) Ion_137_B->Ion_122 -CH3 / Rearrangement Blue: Precursor Blue: Precursor Red: Base Peak Red: Base Peak Blue: Precursor->Red: Base Peak Yellow: Secondary Ion Yellow: Secondary Ion Red: Base Peak->Yellow: Secondary Ion

Caption: Competitive fragmentation pathways for Ethylguaiacol isomers. Note that both benzylic and methoxy cleavage result in isobaric m/z 137 ions, obscuring structural differentiation.

Analytical Protocol: GC-MS Differentiation

Since mass spectral patterns are nearly identical, chromatographic resolution is the mandatory standard for differentiation.

Chromatographic Behavior[4][5][6]
  • 4-Ethylguaiacol (Para): Generally exhibits a higher boiling point and longer retention time on non-polar columns due to effective intermolecular hydrogen bonding.

  • 6-Ethylguaiacol (Ortho): The ethyl group at the ortho position creates steric hindrance around the hydroxyl group, potentially shielding it. However, the primary intramolecular hydrogen bond in guaiacols is between the OH and the OMe group. The 6-ethyl group adds lipophilicity and may slightly reduce retention time compared to the 4-isomer on polar phases.

Recommended Method (Self-Validating)

To distinguish these isomers, run a Standard Addition or Retention Index (RI) verification.

Instrument: GC-MS (Single Quadrupole or ToF) Column: DB-Wax (Polar) or DB-5MS (Non-polar). Polar columns (PEG) provide superior separation for phenolic isomers.

Step-by-Step Workflow:

  • Sample Prep: Liquid-Liquid Extraction (LLE) with Dichloromethane or SPME (Polyacrylate fiber).

  • GC Gradient: 50°C (1 min)

    
     10°C/min 
    
    
    
    250°C (5 min).
  • MS Settings: Source Temp 230°C, EI 70 eV, Scan Range 40–300 amu.

  • Validation:

    • Calculate Linear Retention Index (LRI) using alkane standards (

      
      ).
      
    • Criteria: 4-EG and 6-EG will differ by 10–20 RI units depending on the phase.

    • SIM Mode: Monitor m/z 137 (Quant), 152, and 122 (Qual).

Data Comparison Table[4][7]
Ion (m/z)Relative Abundance (4-EG)Relative Abundance (6-EG)Origin
152 30 - 40%30 - 45%Molecular Ion (

)
137 100% (Base Peak) 100% (Base Peak) Loss of Methyl (

)
122 5 - 10%5 - 12%Loss of Formaldehyde/Methoxy
109 5 - 8%5 - 8%Loss of CO from m/z 137
94 < 5%< 5%Phenol cation (

)

Note: Abundances are approximate and instrument-dependent. They do not provide sufficient contrast for identification.

References

  • NIST Mass Spectrometry Data Center. "Phenol, 4-ethyl-2-methoxy- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Caboni, P., et al. (2007). "Determination of 4-Ethylphenol and 4-Ethylguaiacol in Wines by LC-MS-MS and HPLC-DAD-Fluorescence."[1] Journal of Agricultural and Food Chemistry. [Link][4][5]

  • Pollnitz, A. P., et al. (2000). "Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine." Journal of Chromatography A. [Link]

  • H. Ben & A. Ragauskas (2013). "Lignin Pyrolysis Components and Upgrading—Technology Review." ResearchGate.[6] (Confirming presence of 6-ethylguaiacol in pyrolysis oils). [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-2-methoxyphenol proper disposal procedures

Operational Guide: Proper Disposal of 3-Ethyl-2-methoxyphenol CAS: 97678-77-8 | Formula: C H O | Synonyms: 3-Ethylguaiacol, 2-Methoxy-3-ethylphenol[1] Part 1: Executive Safety Directive Core Directive: 3-Ethyl-2-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 3-Ethyl-2-methoxyphenol

CAS: 97678-77-8 | Formula: C


H

O

| Synonyms: 3-Ethylguaiacol, 2-Methoxy-3-ethylphenol[1]

Part 1: Executive Safety Directive

Core Directive: 3-Ethyl-2-methoxyphenol is a toxic organic phenol derivative. It must be disposed of via high-temperature incineration . Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general landfill trash.

Immediate Action Summary:

  • Waste Stream: Toxic Organic / Non-Halogenated Organic.

  • DOT Classification: UN 2810, Toxic liquid, organic, n.o.s. (3-Ethyl-2-methoxyphenol), Class 6.1, PG III.

  • Critical Incompatibility: Do not mix with oxidizing agents (e.g., perchlorates, nitrates) or strong bases (exothermic reaction).

Part 2: Chemical Profile & Hazard Assessment

To ensure a self-validating disposal process, you must first verify the chemical's properties against your facility's waste acceptance criteria.

PropertyDataOperational Implication
Physical State Liquid (Pale yellow)Requires leak-proof, secondary containment during transport.
Boiling Point ~235°C (455°F)Low volatility, but vapors can accumulate in unventilated headspaces.
Flash Point >100°C (>212°F)Not D001 (Ignitable) under RCRA, but combustible. Store away from open flames.
Water Solubility Low / ImmiscibleWill form a separate layer in aqueous mixtures; requires organic solvent rinse.
Acute Toxicity Oral Category 4 (Harmful)Primary Disposal Driver. Must be handled as toxic waste.
Corrosivity Phenolic (Weak Acid)Can cause skin burns/eye damage.[2] Not D002 (pH > 2), but treat as corrosive to tissue.

Part 3: The Self-Validating Disposal Workflow

This protocol uses a logic-gated system. You must satisfy the condition at each step before proceeding to the next.

Step 1: Waste Characterization & Segregation
  • Validation Check: Is the waste pure 3-Ethyl-2-methoxyphenol or a mixture?

    • If Pure: Segregate into a dedicated "Toxic Organic" stream.

    • If Mixed: Verify compatibility. STOP if mixed with oxidizers (risk of fire) or strong bases (exothermic heat generation).

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste stream contains acidic impurities.

Step 2: Packaging & Labeling
  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste.

  • Required Fields:

    • Chemical Name: "3-Ethyl-2-methoxyphenol" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

  • Venting: Ensure the cap is vented if there is any risk of off-gassing from impurities, though the pure compound is stable.

Step 3: Final Disposal (Incineration)
  • Method: The only acceptable destruction method is thermal oxidation (incineration) in a permitted hazardous waste incinerator equipped with a scrubber for organic vapors.

  • RCRA Status: While not explicitly P-listed or U-listed (unlike Phenol U188), it is regulated as a characteristic waste if mixed with solvents, or generally managed as Non-RCRA Regulated Hazardous Waste (state-dependent) due to its toxicity profile. Best Practice: Manage as fully regulated hazardous waste.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Start: Waste Generation CheckPurity Is Waste Pure? Start->CheckPurity PureStream Segregate: Toxic Organic Stream CheckPurity->PureStream Yes CheckMix Check Mixture Compatibility CheckPurity->CheckMix No Container Select Container: HDPE or Amber Glass PureStream->Container Oxidizer Contains Oxidizers? CheckMix->Oxidizer Oxidizer->PureStream No (Compatible Solvents) Incompatible STOP: Do Not Mix Segregate Immediately Oxidizer->Incompatible Yes Label Label: 'Toxic Organic' UN 2810 Container->Label Disposal Ship for Incineration Label->Disposal

Figure 1: Logic gate for determining the correct waste stream and packaging for 3-Ethyl-2-methoxyphenol.

Part 4: Spill Response Protocol

In the event of an accidental release, follow this specific containment strategy.

  • Evacuate & Ventilate: Remove ignition sources (though flash point is high, caution is required).

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If aerosolized, use a half-mask respirator with organic vapor cartridges.

  • Containment: Dike the spill using inert absorbent pads or vermiculite .

    • Warning: Do NOT use sawdust or paper towels, as phenol derivatives can increase flammability of combustible absorbents.

  • Decontamination:

    • Scoop absorbed material into a wide-mouth hazardous waste jar.

    • Scrub the surface with a dilute soap/water solution or a specific phenol decontaminant (e.g., polyethylene glycol 300/400).

    • Collect all rinsate as hazardous waste.

SpillResponse Spill Spill Detected Secure Secure Area: Ventilate & PPE Spill->Secure Contain Containment: Use Vermiculite/Sand (NO Sawdust) Secure->Contain Cleanup Cleanup: Scoop to HDPE Pail Contain->Cleanup Decon Decon Surface: Soap/Water or PEG-400 Cleanup->Decon Waste Dispose as Hazardous Waste Decon->Waste

Figure 2: Step-by-step spill response emphasizing the use of inert absorbents.

Part 5: Regulatory & Transport Compliance

Empty Container Disposal (Triple Rinse Rule): According to EPA 40 CFR 261.7, a container is "RCRA Empty" only after:

  • All wastes have been removed using standard practices (pouring/pumping).

  • The container has been triple-rinsed with a solvent capable of dissolving the residue (e.g., ethanol or acetone).

  • Crucial Step: The rinsate (the solvent wash) must be collected and disposed of as hazardous waste . It cannot be poured down the drain.

  • Once rinsed and air-dried, the label must be defaced, and the container can be recycled or trashed.

Transport Classification (DOT/IATA):

  • Proper Shipping Name: Toxic liquid, organic, n.o.s. (3-Ethyl-2-methoxyphenol)

  • UN Number: UN 2810[3]

  • Hazard Class: 6.1

  • Packing Group: III

  • Label: Toxic (Skull & Crossbones)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14123547, 3-Ethyl-2-methoxyphenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

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